molecular formula C14H7FN2 B1147657 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile CAS No. 864063-10-5

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile

Cat. No. B1147657
CAS RN: 864063-10-5
M. Wt: 222.22
InChI Key:
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Description

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile, also known as (18F)F-peb, belongs to the class of organic compounds known as benzonitriles . It is used as a novel PET radiopharmaceutical for quantifying regional brain concentrations of metabotropic glutamate receptor, type 5 (mGluR5) .


Synthesis Analysis

The synthesis of 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile involves a one-step, regioselective, metal-free 18F-labeling method that uses a hypervalent iodonium(III) ylide precursor . The automated radiosynthesis of 18 F-FPEB was achieved by reaction of the ylide precursor with 18 F-Et 4 NF in dimethylformamide at 80°C for 5 min .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is C14H7FN2. Its molecular weight is 222.22. The InChI string is InChI=1S/C14H7FN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H.


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile are complex and involve several steps. The radiofluorination of iodonium (III) ylides proved to be an efficient radiosynthetic strategy for synthesis of 18 F-labeled radiopharmaceuticals .

Scientific Research Applications

  • PET Imaging and mGluR5 : A notable application is in the synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]FPEB), which is used for imaging mGluR5. This has been achieved using microfluidics technology, suitable for human PET imaging (Liang et al., 2014).

  • High Affinity Radioligand : Another research shows the synthesis of analogs of this compound, highlighting one with exceptionally high affinity for mGluR5. This compound has been labeled with fluorine-18 and used in PET imaging of monkey brains to identify mGluR5 receptor-rich regions (Siméon et al., 2007).

  • mGluR5 Antagonists : Further research has identified 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile as a potent and selective mGlu5 receptor antagonist with good pharmacokinetics and brain penetration, indicating potential therapeutic applications (Tehrani et al., 2005).

  • Human Radiation Dosimetry : Research has also been conducted on the human radiation dosimetry of 18F-FPEB, assessing its suitability and safety for clinical research studies (Kessler et al., 2014).

  • Novel Radiofluorination Strategies : The development of novel radiofluorination strategies for PET diagnostics has been explored. This includes the use of spirocyclic iodonium ylide precursors for one-step, regioselective radiofluorination, applied to the synthesis of [18F]FPEB (Liang et al., 2019).

  • Iodonium Ylide-Mediated Radiofluorination : A study reported a one-step, regioselective, metal-free 18F-labeling method using a hypervalent iodonium(III) ylide precursor, used for preparing 18F-FPEB, a radiopharmaceutical for PET imaging (Stephenson et al., 2015).

properties

IUPAC Name

3-fluoro-5-(2-pyridin-2-ylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOEZSKPXUIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235530
Record name 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864063-10-5
Record name 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864063105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-5-((PYRIDIN-2-YL)ETHYNYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5L1CU25VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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